molecular formula C14H23ClN6O5 B12424306 (S,S)-Iso Valganciclovir Hydrochloride-d8

(S,S)-Iso Valganciclovir Hydrochloride-d8

Cat. No.: B12424306
M. Wt: 398.87 g/mol
InChI Key: YAJPZCPTUQIVOU-CUYCOHQFSA-N
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Description

The Role of Stable Isotopes in Advanced Research Methodologies

Stable isotopes are non-radioactive variants of chemical elements, distinguished by the presence of additional neutrons in the atomic nucleus. nih.gov While chemically and functionally identical to their more abundant counterparts, this difference in neutron count results in a greater atomic mass. nih.gov This mass variance is detectable using highly sensitive analytical techniques like mass spectrometry, allowing these isotopes to serve as powerful tracers in complex biological systems. nih.govyoutube.com

The use of stable isotopes has become fundamental across numerous scientific disciplines, including medicine, environmental science, and biochemistry. mendelchemicals.comiaea.org In biomedical research, they are indispensable for elucidating metabolic pathways, understanding physiological and pathological processes, and quantifying the dynamic nature of metabolism. nih.govnih.gov By introducing a compound labeled with a stable isotope, such as carbon-13, nitrogen-15, or deuterium (B1214612) (hydrogen-2), into a biological system, researchers can track its journey and transformation. iaea.orgnih.gov This allows for the precise measurement of metabolite flux and the determination of how nutrients are absorbed, distributed, and utilized, providing insights that are not achievable with conventional methods. nih.govnih.gov

Deuterium Labeling Strategies in Pharmaceutical Sciences

Deuterium (²H or D), a stable isotope of hydrogen, has found extensive utility in the pharmaceutical sciences. acs.org The strategy of replacing one or more hydrogen atoms in a drug molecule with deuterium atoms is a sophisticated tool used in drug discovery and development. clearsynth.comresearchgate.net These deuterated compounds are generally chemically identical to the original molecule and maintain similar biochemical activity and selectivity. clearsynth.com

One of the most critical applications of deuterium labeling is the synthesis of stable-isotope-labeled internal standards (SILS) for use in quantitative bioanalysis. researchgate.netacs.org In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), SILS are essential for the accurate quantification of drugs and their metabolites in biological matrices such as plasma or tissue. acs.orgnih.gov The deuterated standard is chemically identical to the analyte but has a higher mass, allowing the mass spectrometer to distinguish between them, which corrects for variability during sample preparation and analysis. acs.org

Furthermore, deuterium labeling can influence a drug's metabolic profile. acs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow the rate at which metabolic enzymes cleave these bonds, potentially improving a drug's metabolic stability and pharmacokinetic properties. acs.orgacs.org

Contextualizing (S,S)-Iso Valganciclovir (B601543): Chemical and Stereochemical Considerations for Isotopic Labeling

Valganciclovir is an antiviral medication and a prodrug of the active compound ganciclovir (B1264). fda.govnih.gov Chemically, it is the L-valyl ester of ganciclovir, a structural modification that enhances its oral bioavailability. fda.govwho.int Following administration, valganciclovir is rapidly and extensively converted into ganciclovir by esterase enzymes in the intestine and liver. fda.govwho.int

From a stereochemical perspective, the synthesis of valganciclovir results in a mixture of two diastereomers, as it possesses two chiral centers. fda.gov The designation "(S,S)-Iso Valganciclovir" refers to a specific, single stereoisomer, which is critical for targeted research applications where stereochemical purity is paramount. The synthesis of such a specific isomer requires precise, stereocontrolled chemical methods. semanticscholar.orgresearchgate.net

The isotopic labeling designation "-d8" signifies that eight hydrogen atoms within the (S,S)-Iso Valganciclovir molecule have been replaced with deuterium atoms. This labeling is typically achieved by incorporating a deuterated building block during synthesis. In the case of valganciclovir, the L-valine portion of the molecule is a common target for such labeling. The synthesis must be carefully designed to incorporate the deuterated valine fragment while maintaining the specific (S,S) stereochemistry of the final compound.

Physicochemical Properties Comparison
Property(S,S)-Iso Valganciclovir Hydrochloride(S,S)-Iso Valganciclovir Hydrochloride-d8
Molecular FormulaC₁₄H₂₂N₆O₅·HClC₁₄H₁₄D₈N₆O₅·HCl
Molecular Weight390.83 g/mol fda.gov398.88 g/mol
Isotopic LabelNoneDeuterium (d8)
Common FormHydrochloride Salt fda.govHydrochloride Salt medchemexpress.com

Rationale for Utilizing this compound as a Research Tool

The primary and most crucial application of this compound is its role as an internal standard in bioanalytical research. acs.orgmedchemexpress.com The development and validation of sensitive and selective analytical methods, such as LC-MS/MS, are fundamental for studying the pharmacokinetics of valganciclovir. nih.govnih.gov Pharmacokinetic studies measure the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing critical data on its behavior in the body. nih.govnih.gov

To ensure the accuracy and precision of these measurements, a known quantity of this compound is added to each biological sample before processing. nih.gov During sample extraction, chromatography, and ionization, the deuterated standard experiences the same potential for loss or variability as the non-labeled drug. acs.org However, because of its higher mass, the mass spectrometer can detect it independently from the target analyte. nih.gov By comparing the detector response of the analyte to that of the known quantity of the internal standard, researchers can perform highly accurate quantification, correcting for any inconsistencies in the analytical procedure. nih.govnih.gov This makes this compound an indispensable tool for obtaining reliable data in preclinical and clinical research involving valganciclovir. medchemexpress.com

Key Research Applications of Deuterated Internal Standards
Application AreaDescriptionReference
Pharmacokinetic (PK) StudiesEnables precise measurement of drug concentrations over time to characterize absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov
Bioequivalence StudiesUsed to compare the pharmacokinetic profiles of different formulations of a drug to ensure they perform identically. who.int
Metabolite Identification and QuantificationAids in the study of how a drug is metabolized by serving as a mass-shifted reference in mass spectrometry-based analyses. nih.govclearsynth.com
Therapeutic Drug Monitoring (TDM)Supports the development of assays to measure drug levels in patients, although the compound itself is for research, not direct clinical use. nih.gov
Mass Spectrometry Method ValidationServes as a critical component in validating the accuracy, precision, and reliability of quantitative analytical methods. acs.orgnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23ClN6O5

Molecular Weight

398.87 g/mol

IUPAC Name

[(2S)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride

InChI

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8-,9-;/m0./s1/i1D3,2D3,7D,9D;

InChI Key

YAJPZCPTUQIVOU-CUYCOHQFSA-N

Isomeric SMILES

[2H][C@@](C(=O)OC[C@H](COCN1C=NC2=C1N=C(NC2=O)N)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl

Canonical SMILES

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl

Origin of Product

United States

Synthesis and Physicochemical Characterization Methodologies for S,s Iso Valganciclovir Hydrochloride D8

Synthetic Approaches for Deuterium (B1214612) Incorporation at Specific Sites

The synthesis of (S,S)-Iso Valganciclovir (B601543) Hydrochloride-d8 involves a multi-step process that combines the synthesis of the core ganciclovir (B1264) structure, the attachment of the deuterated valine ester side chain with the correct stereochemistry, and the introduction of deuterium atoms at specific positions. While a direct synthesis for the d8 isotopologue is not explicitly detailed in the literature, a plausible pathway can be constructed based on established synthetic routes for valganciclovir and its isomers, along with known deuteration techniques. semanticscholar.orgresearchgate.net

A likely synthetic strategy would involve the preparation of a deuterated L-valine derivative and a deuterated ganciclovir analogue, followed by their condensation and subsequent deprotection.

Regioselective and Stereoselective Deuteration Techniques

The introduction of eight deuterium atoms requires highly specific and controlled chemical reactions. The deuteration of the valine moiety (d7) and the propanediol (B1597323) backbone (d1) would likely be achieved through the use of deuterated starting materials or through specific H-D exchange reactions.

For the L-valine-d7 portion, a common approach is to use a commercially available deuterated L-valine as the starting material. Alternatively, deuteration can be achieved through methods such as acid- or base-catalyzed exchange in D2O, or through catalytic deuteration using deuterium gas (D2) and a metal catalyst like palladium on carbon (Pd/C).

The deuteration of the ganciclovir backbone to introduce the final deuterium atom would likely target a specific, non-labile C-H bond. This can be a challenging step, often requiring advanced synthetic strategies to achieve the desired regioselectivity.

The stereochemistry of the final product is critical. The synthesis must be designed to produce the (S,S)-isoform. This is typically achieved by using a chiral starting material, in this case, (S)-valine, and controlling the stereochemistry of the reaction that forms the ester linkage. The synthesis of valganciclovir itself results in a mixture of two diastereomers, (R,S) and (S,S), due to the chiral center in the valine moiety and the prochiral center in the ganciclovir part of the molecule. researchgate.net Specific synthetic and purification methods are required to isolate the desired (S,S) isomer.

Methodologies for Assessing Isotopic Purity and Enrichment

The determination of isotopic purity and the percentage of deuterium enrichment are critical quality attributes for any deuterated compound. These parameters are typically assessed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a molecule. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the d8 species compared to lower deuterated (d0 to d7) and potentially higher deuterated species can be accurately measured. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose as it minimizes fragmentation and provides a clear molecular ion peak. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to assess isotopic enrichment. In ¹H NMR, the disappearance of signals corresponding to the positions where deuterium has been incorporated provides a qualitative and semi-quantitative measure of deuteration. For a more precise quantification, quantitative ¹H NMR (qNMR) can be employed. ²H NMR directly detects the deuterium nuclei, and the resulting spectrum can be used to confirm the positions of deuteration and quantify the enrichment at each site. nih.govsigmaaldrich.com A combination of ¹H and ²H NMR offers a robust method for determining isotopic abundance. nih.gov

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS)Overall isotopic distribution, percentage of d8 species
¹H Nuclear Magnetic Resonance (¹H NMR)Confirmation of deuteration sites (signal disappearance)
²H Nuclear Magnetic Resonance (²H NMR)Direct detection and quantification of deuterium at each labeled position

Advanced Techniques for Chemical Purity and Impurity Profiling

Ensuring the chemical purity of (S,S)-Iso Valganciclovir Hydrochloride-d8 is paramount. Impurity profiling involves the identification and quantification of any unwanted chemical species, which can arise from the synthesis, degradation, or storage of the compound. wisdomlib.orgdaicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most widely used technique for assessing the purity of valganciclovir and its related substances. wisdomlib.orgdaicelpharmastandards.com A typical HPLC method would utilize a C18 column with a gradient elution system, often involving a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727). wisdomlib.orgdaicelpharmastandards.com UV detection is commonly employed, as the purine (B94841) ring of the ganciclovir moiety has a strong UV absorbance. wisdomlib.org

Potential impurities that need to be monitored include:

Starting materials and reagents from the synthesis.

Process-related impurities, such as incompletely reacted intermediates or by-products of side reactions. researchgate.net

Degradation products, for example, the hydrolysis of the ester linkage to form ganciclovir-d1 and L-valine-d7.

Other isomers of valganciclovir.

The development of a stability-indicating HPLC method is crucial to separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities. researchgate.net

Impurity TypeExampleAnalytical Method
Process-RelatedGanciclovir, MonoacetoxyganciclovirRP-HPLC with UV detection wisdomlib.org
Degradation ProductGanciclovir, GuanineRP-HPLC with UV detection wisdomlib.org
Isomeric Impurities(R,S)-Iso Valganciclovir-d8Chiral HPLC

Stereochemical Purity Assessment of the (S,S)-Iso Isomer

Valganciclovir has two diastereomers due to the two chiral centers. The (S,S)-iso isomer must be separated from the other potential stereoisomers. Assessing the stereochemical purity is therefore a critical step in the characterization of this compound. researchgate.net

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the primary method for separating and quantifying stereoisomers. google.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers, leading to their separation. For valganciclovir and its isomers, polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have been shown to be effective. google.comcolab.ws The mobile phase typically consists of a mixture of an alkane (like n-hexane) and an alcohol (such as ethanol (B145695) or isopropanol), sometimes with a basic modifier like diethylamine (B46881) to improve peak shape and resolution. colab.ws

The method must be validated to ensure it can accurately and precisely quantify the desired (S,S) isomer and separate it from any other stereoisomeric impurities.

Advanced Analytical Applications of S,s Iso Valganciclovir Hydrochloride D8

Mass Spectrometry-Based Quantitation and Tracing

Mass spectrometry (MS) is a cornerstone of modern bioanalysis, and the use of stable isotope-labeled internal standards like (S,S)-Iso Valganciclovir (B601543) Hydrochloride-d8 is crucial for achieving high accuracy and precision. ijpsonline.com

Development and Validation of LC-MS/MS Methods for Labeled Analytes

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids. The development of robust LC-MS/MS methods relies heavily on the use of appropriate internal standards (IS) to correct for variability during sample preparation and analysis. ijpsonline.comijpsonline.com Deuterated compounds such as Valganciclovir-d5 and Ganciclovir-d5 are frequently used as internal standards in methods developed for the quantification of valganciclovir and its active metabolite, ganciclovir (B1264). ijpsonline.comresearchgate.net The use of stable isotope-labeled IS provides the most accurate results by minimizing variations in mass spectrometry signals. ijpsonline.com

The development process involves optimizing several key parameters, including the chromatographic separation conditions and the mass spectrometric detection settings. For instance, various methods have been developed using different high-performance liquid chromatography (HPLC) columns and mobile phases to achieve efficient separation of valganciclovir and ganciclovir from endogenous plasma components. ijpsonline.comnih.govnih.gov Solid-phase extraction (SPE) is a commonly employed technique for sample clean-up, providing better recovery and cleaner extracts compared to protein precipitation or liquid-liquid extraction. ijpsonline.com

Validation of these methods is performed according to regulatory guidelines and typically assesses linearity, accuracy, precision, selectivity, recovery, and stability. ijpsonline.com

Table 1: Examples of LC-MS/MS Method Parameters for Valganciclovir and Ganciclovir Analysis

ParameterMethod 1 ijpsonline.comMethod 2 nih.govMethod 3 nih.gov
Internal Standard Valganciclovir-d5, Ganciclovir-d5Not specifiedNot specified
Sample Preparation Solid-Phase Extraction (SPE)Protein PrecipitationSolid-Phase Extraction (SPE)
HPLC Column Agilent XDB-Phenyl (75 mm x 4.6 µm)Aquasil C18 (50 mm x 2.1mm, 5 µm)Chromolith RP18e
Mobile Phase 10 mM ammonium (B1175870) acetate (B1210297) in 0.3% formic acid and acetonitrile (B52724) (35:65 v/v)0.02% formic acid and methanol (B129727) (gradient)Water, trifluoroacetic acid (1M, pH 4.4), and methanol (29.9:0.1:70, v/v)
Detection Mode Positive Ion Electrospray Tandem MSPositive Ion Electrospray Tandem MSPositive Ion Electrospray Tandem MS
Linear Range (Valganciclovir) 2-805 ng/mL4-512 ng/mL5-800 ng/mL
Linear Range (Ganciclovir) 40-12000 ng/mL0.1-12.8 µg/mL70-11,200 ng/mL

High-Resolution Mass Spectrometry for Metabolic Pathway Elucidation Methodologies

High-resolution mass spectrometry (HRMS), such as Fourier-transform mass spectrometry (FT-MS), is a powerful tool for elucidating metabolic pathways. Stable isotope-resolved metabolomics (SIRM) involves the administration of a stable isotope-labeled tracer, allowing for the tracking of the tracer molecule through various metabolic transformations. nih.govnih.gov

While specific studies detailing the use of (S,S)-Iso Valganciclovir Hydrochloride-d8 for metabolic pathway elucidation are not prevalent, the general methodology is well-established. A deuterated compound would be introduced into a biological system (e.g., cell cultures or animal models). After a designated time, metabolites are extracted and analyzed by HRMS. The high mass accuracy of instruments like an Orbitrap or FT-ICR MS allows for the confident identification of metabolites based on their exact mass. The presence of the deuterium (B1214612) label results in a characteristic mass shift in the downstream metabolites, enabling their direct identification and the mapping of the metabolic fate of the parent compound. This approach can reveal novel metabolites and provide quantitative data on the flux through different metabolic pathways. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Labeled Studies

NMR spectroscopy is an unparalleled technique for determining the structure of molecules in solution and in the solid state. The use of deuterium labeling offers unique advantages in specific NMR experiments.

Application of Deuterium NMR (²H NMR) for Mechanistic Insights

Deuterium (²H) NMR spectroscopy is a specialized technique that observes the NMR signal of deuterium nuclei. wikipedia.org Although it has a lower natural abundance and a smaller magnetic moment compared to protons (¹H), its application to enriched, deuterated compounds like this compound is highly informative. wikipedia.org

One of the key applications of ²H NMR is in studying molecular dynamics and orientation. The quadrupolar nature of the deuterium nucleus makes its NMR signal highly sensitive to the local electronic environment and molecular motion. Changes in the orientation of a C-D bond due to molecular movements, such as bond rotations or larger conformational changes, have a significant effect on the ²H NMR spectral lineshape. wikipedia.org By analyzing these lineshapes, researchers can gain detailed mechanistic insights into how a molecule interacts with its environment or a biological target. Solid-state ²H NMR, in particular, has been used to examine segmental dynamics in various materials, including antiviral compounds. researchgate.net

Multi-nuclear NMR for Structural Confirmation of Deuterated Intermediates

Confirming the exact position of the deuterium labels within a molecule is critical for its use as an internal standard or tracer. Multi-nuclear NMR, which involves the analysis of various NMR-active nuclei such as ¹H, ¹³C, and ¹⁵N, is essential for the complete structural confirmation of deuterated compounds and their synthetic intermediates. smbstcollege.comnih.govmdpi.com

The synthesis of a complex molecule like this compound involves multiple steps, and NMR is used to characterize the products at each stage. researchgate.netresearchgate.net

¹H NMR provides information on the proton environment. The absence of a signal at a specific chemical shift where a proton would normally be, coupled with the potential appearance of a broadened signal or the disappearance of coupling, can indicate successful deuteration. nih.gov

¹³C NMR provides a map of the carbon skeleton. While it doesn't directly observe the deuterium, the coupling between carbon and deuterium (C-D) can be observed, and the chemical shift of the attached carbon can be slightly altered, confirming the location of the label.

Advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the isotopic labeling pattern.

Chromatographic Separation Techniques for Labeled Stereoisomers

Valganciclovir contains multiple chiral centers, leading to the possibility of several stereoisomers. (S,S)-Iso Valganciclovir is one such stereoisomer. lgcstandards.com The separation of these isomers, especially when one is labeled, is critical for ensuring the purity of the analytical standard and for studying the stereospecificity of metabolic or transport processes.

The separation of stereoisomers requires the use of a chiral environment, most commonly a chiral stationary phase (CSP) in HPLC or supercritical fluid chromatography (SFC). Techniques for separating chiral compounds often involve extensive method development to find the right combination of CSP and mobile phase that will provide adequate resolution between the isomers. nih.gov For valganciclovir and its isomers, reversed-phase columns like C18 or Phenyl are used for achiral separations, but chiral-specific columns would be necessary for isomer separation. ijpsonline.comnih.gov The development of such methods allows for the isolation of the specific (S,S) stereoisomer and the confirmation of its stereochemical purity, which is essential for its use as a certified reference material. nih.gov

Chiral Chromatography Methodologies for this compound Purity Analysis

The stereoselective synthesis and purification of drug molecules are of paramount importance in the pharmaceutical industry to ensure the desired therapeutic effect and to minimize potential side effects associated with unwanted stereoisomers. This compound, a deuterated isotopologue of an isomer of Valganciclovir, requires stringent analytical methodologies to confirm its chiral purity. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) stands as a principal technique for the enantiomeric and diastereomeric separation of chiral compounds like this compound.

The successful chiral separation of valganciclovir isomers and their intermediates has been achieved using polysaccharide-based CSPs, which are widely recognized for their broad enantiorecognition capabilities. bulkbooks.com These CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have proven effective in resolving the complex isomeric mixtures that can arise during the synthesis of valganciclovir.

Detailed Research Findings

Research in the field of pharmaceutical analysis has led to the development of specific HPLC methods for the separation of valganciclovir isomers, which are directly applicable to the purity analysis of this compound. A notable method involves the use of a chiral chromatographic column with cellulose-tris (4-chloro-3-methylphenyl carbamate) coated silica (B1680970) gel as the stationary phase. google.com This method has demonstrated effective separation of the four isomers of the valganciclovir hydrochloride intermediate condensation compound, which is crucial for controlling the quality of the final active pharmaceutical ingredient. google.com

The chromatographic conditions for such a separation are meticulously controlled to achieve optimal resolution between the stereoisomers. Key parameters include the composition of the mobile phase, column temperature, flow rate, and UV detection wavelength. A mixture of water and a nitrile, such as acetonitrile, is often employed as the mobile phase. google.com The precise ratio of these components is critical for achieving the desired separation.

Another successful approach for a related intermediate hydrolysate of valganciclovir hydrochloride utilizes a chiral stationary phase composed of cellulose-tris (3, 5-dichlorophenyl carbamate) bonded silica gel. google.com This method employs a mobile phase consisting of an alkane and an alcohol mixture. google.com The selection of a specific polysaccharide-based CSP and the optimization of the mobile phase are determined by the specific structural differences between the isomers to be separated.

The following data tables summarize the typical chromatographic conditions used for the chiral separation of valganciclovir intermediates, which provide a strong basis for the purity analysis of this compound.

Table 1: HPLC Conditions for Chiral Purity Analysis of Valganciclovir Intermediate Condensation Compound

ParameterCondition
Chiral Stationary Phase Cellulose-tris (4-chloro-3-methylphenyl carbamate) coated silica gel google.com
Column OX-3R 4.6 x 150mm, 3µm google.com
Mobile Phase Water and a nitrile compound (e.g., Acetonitrile) google.com
Flow Rate 0.4 - 0.6 mL/min (preferably 0.5 mL/min) google.com
Column Temperature 10 - 20 °C (preferably 15 °C) google.com
Detection Wavelength 250 - 260 nm (preferably 254 nm) google.com
Injection Volume 10 µL google.com
Diluent Water:Acetonitrile (50:50, v/v) google.com

Table 2: HPLC Conditions for Chiral Purity Analysis of Valganciclovir Intermediate Hydrolysate

ParameterCondition
Chiral Stationary Phase Cellulose-tris (3, 5-dichlorophenyl carbamate) bonded silica gel google.com
Mobile Phase Alkane and Alcohol mixture google.com
Flow Rate 1.0 - 1.5 mL/min google.com
Column Temperature 20 - 40 °C (preferably 35 °C) google.com
Detection Wavelength 250 - 260 nm (preferably 254 nm) google.com
Diluent n-hexane:ethanol (B145695) (50:50, v/v) google.com

These methodologies provide a robust framework for the quality control and chiral purity assessment of this compound, ensuring the isomeric integrity of this complex deuterated compound. The effective separation of all potential isomeric impurities is a critical step in guaranteeing the quality and consistency of the final product. google.com

Mechanistic and Preclinical Research Applications of S,s Iso Valganciclovir Hydrochloride D8

Methodological Frameworks for Elucidating Biotransformation Pathways

The primary goal of biotransformation studies is to identify the chemical modifications a drug undergoes in the body, which determines its efficacy, and potential for drug-drug interactions.

Isotope tracking is a powerful technique used to map the metabolic fate of a drug. nih.gov By introducing a compound with a unique isotopic signature, researchers can readily distinguish it and its subsequent metabolites from the vast pool of endogenous molecules in a biological sample. (S,S)-Iso Valganciclovir (B601543) Hydrochloride-d8 is ideally suited for this purpose.

In a typical experiment, the d8-labeled compound is incubated with a biological system, such as human liver microsomes or hepatocytes. Following incubation, the sample is analyzed using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS). nih.govresearchgate.net The eight deuterium (B1214612) atoms increase the mass of the molecule by approximately 8 Daltons compared to its unlabeled counterpart. This distinct mass difference acts as a clear signal.

The analytical software is programmed to search for this specific mass shift. Any detected molecule containing the d8-label is identified as either the parent compound or a metabolite. For example, valganciclovir is known to be rapidly hydrolyzed by esterases to its active form, ganciclovir (B1264). nih.govnih.gov When tracking the metabolism of (S,S)-Iso Valganciclovir-d8, researchers would expect to find a d8-labeled ganciclovir peak in the mass spectrum, confirming this primary biotransformation pathway. Further modifications, such as oxidation or conjugation, would also retain the deuterium label, allowing for the comprehensive profiling of all related metabolites. This approach provides unambiguous identification and structural elucidation of metabolites, which is often challenging with unlabeled compounds. nih.gov

Metabolic flux analysis measures the rate of turnover of molecules through a metabolic pathway, providing a dynamic view of cellular metabolism rather than a static snapshot of metabolite concentrations. nih.gov While deuterium-labeled compounds like (S,S)-Iso Valganciclovir-d8 are excellent for identification and as internal standards, carbon-13 (¹³C) labeled tracers are more commonly used for quantifying flux. nih.gov

A study designed to measure the flux of valganciclovir metabolism might involve administering ¹³C-labeled valganciclovir to a cellular system. As the labeled drug is metabolized, the ¹³C atoms are incorporated into downstream metabolites, such as ganciclovir and its subsequent phosphorylated forms. drugbank.com By measuring the rate of appearance of these ¹³C-labeled metabolites over time using LC-MS, researchers can calculate the flux through the pathway.

In such an experiment, (S,S)-Iso Valganciclovir Hydrochloride-d8 would play a crucial role as an internal standard. Added during sample workup, it allows for precise and accurate quantification of the ¹³C-labeled analytes by correcting for variability in sample extraction and instrument response. texilajournal.comkcasbio.com

Table 1: Hypothetical Metabolic Flux Data for ¹³C-Valganciclovir in Hepatocytes This table illustrates the type of data generated in a metabolic flux experiment. (S,S)-Iso Valganciclovir-d8 would be used as an internal standard for accurate quantification.

Time (minutes)¹³C-Valganciclovir (pmol/10⁶ cells)¹³C-Ganciclovir (pmol/10⁶ cells)Calculated Flux Rate (pmol/min/10⁶ cells)
01000.00.0-
5750.2245.849.2
15405.5580.538.7
30150.9825.127.5
6025.3940.715.7

Investigations into Enzyme Kinetics and Reaction Mechanisms via Isotope Effects

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). This effect is a powerful tool for investigating enzyme reaction mechanisms.

A KIE occurs when the cleavage of a bond to a heavy isotope (like deuterium) is slower than the cleavage of a bond to a light isotope (like hydrogen). This effect is most pronounced when the bond cleavage is the rate-limiting step of the reaction.

To investigate the mechanism of valganciclovir metabolism, a researcher could design an experiment comparing the rate of metabolism of unlabeled (S,S)-Iso Valganciclovir with that of (S,S)-Iso Valganciclovir-d8. The two compounds would be incubated under identical conditions with the relevant enzyme system (e.g., purified esterases or liver microsomes). The rate of disappearance of the parent compound or the rate of formation of the ganciclovir metabolite would be measured for both.

If the metabolism of the d8-labeled compound is significantly slower than the unlabeled compound (a KIE > 1), it provides strong evidence that a carbon-hydrogen bond at one of the deuterated positions is broken during the rate-determining step of the metabolic transformation. Conversely, the absence of a KIE (a value of ~1) would suggest that C-H bond cleavage is not involved in the rate-limiting step.

Table 2: Hypothetical Kinetic Isotope Effect (KIE) Study Results This table illustrates a potential outcome of a KIE study comparing the metabolism of unlabeled and d8-labeled (S,S)-Iso Valganciclovir.

CompoundInitial Rate of Ganciclovir Formation (nmol/min/mg protein)KIE (kH / kD)Interpretation
(S,S)-Iso Valganciclovir (Unlabeled)15.21.1No significant KIE; C-H bond cleavage at labeled positions is not rate-limiting for hydrolysis.
(S,S)-Iso Valganciclovir-d813.8

In Vitro Metabolic Stability Assessment Methodologies Utilizing Labeled Internal Standards

Metabolic stability assays are fundamental in early drug discovery to predict a drug's half-life and clearance in the body. wuxiapptec.com this compound is essential for ensuring the accuracy and reliability of these assays, where it serves as an ideal stable isotope-labeled internal standard (SIL-IS). kcasbio.com

In a typical metabolic stability assay, the unlabeled test compound is incubated with a metabolically active system like liver microsomes or hepatocytes. evotec.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a solvent like acetonitrile (B52724). Before analysis by LC-MS/MS, a known concentration of (S,S)-Iso Valganciclovir-d8 is added to every sample.

The SIL-IS co-elutes with the unlabeled analyte and experiences identical conditions during sample processing and ionization in the mass spectrometer. kcasbio.com Any sample loss or variation in ionization efficiency (matrix effects) will affect both the analyte and the internal standard equally. myadlm.orgresearchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to highly precise and accurate quantification of the parent drug remaining at each time point. ijpsonline.com This allows for the reliable calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). creative-bioarray.com

Table 3: Representative Data from a Microsomal Stability Assay This table shows the decline of a test compound over time. (S,S)-Iso Valganciclovir-d8 would be used as the internal standard to ensure data accuracy.

Incubation Time (minutes)Peak Area Ratio (Analyte / IS)% Parent Compound Remaining
01.25100.0
51.0886.4
150.7660.8
300.4536.0
600.1512.0

Experimental Design for In Vitro Systems (e.g., Microsomal, Hepatocyte Incubations) in Labeled Compound Research

The utility of (S,S)-Iso Valganciclovir-d8 is realized through well-designed experiments using in vitro systems that mimic the metabolic environment of the liver. The two most common systems are liver microsomes and cryopreserved hepatocytes. news-medical.net

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. thermofisher.com Incubations with HLM are excellent for studying CYP-mediated metabolism. A typical incubation mixture includes the test compound, HLM, and a buffer, with the reaction initiated by adding a cofactor like the NADPH regenerating system. creative-bioarray.comnih.gov

Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in their natural cellular arrangement. evotec.comthermofisher.com This allows for the study of more complex metabolic pathways, including conjugation reactions (e.g., glucuronidation, sulfation) and the interplay between uptake, metabolism, and efflux. springernature.com Incubations are typically performed with hepatocytes in suspension or as plated monolayers for studying low-turnover compounds. wuxiapptec.comthermofisher.com

In all these experimental setups, (S,S)-Iso Valganciclovir-d8 serves its role either as the test article itself for metabolite identification and KIE studies or, more commonly, as the internal standard for quantifying an unlabeled analogue. Careful control of experimental parameters is crucial for generating reproducible and predictive data.

Table 4: Typical Experimental Conditions for In Vitro Metabolic Assays

ParameterLiver Microsome AssayHepatocyte Assay (Suspension)
Biological System Pooled Human Liver MicrosomesPooled Cryopreserved Human Hepatocytes
Protein/Cell Density 0.2 - 0.5 mg/mL nih.gov0.5 - 1.0 x 10⁶ viable cells/mL thermofisher.com
Test Compound Conc. 1 µM1 µM thermofisher.com
Cofactors NADPH Regenerating System (for Phase I) thermofisher.comEndogenous (or supplemented for specific pathways)
Incubation Temp. 37°C37°C, 5% CO₂
Incubation Times 0, 5, 15, 30, 45, 60 min creative-bioarray.com0, 15, 30, 60, 90, 120 min thermofisher.com
Reaction Termination Ice-cold Acetonitrile or Methanol (B129727)Ice-cold Acetonitrile or Methanol
Internal Standard (S,S)-Iso Valganciclovir-d8(S,S)-Iso Valganciclovir-d8
Analysis LC-MS/MSLC-MS/MS

Bioanalytical Method Development and Validation Utilizing S,s Iso Valganciclovir Hydrochloride D8 As an Internal Standard

Principles of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

The fundamental role of an internal standard in quantitative analysis is to compensate for the potential loss of analyte during sample preparation and for variations in instrument response. scispace.comscioninstruments.com An ideal IS should mimic the physicochemical properties of the analyte as closely as possible. Stable isotope-labeled internal standards, where one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), are considered the most suitable choice for LC-MS/MS assays. crimsonpublishers.comscioninstruments.comnih.gov

The key principle behind using a SIL-IS is that it is chemically identical to the analyte and thus exhibits nearly identical behavior during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer's source. scispace.com Because the SIL-IS and the analyte co-elute chromatographically and experience the same degree of matrix effects and ionization suppression or enhancement, the ratio of the analyte's response to the IS's response remains constant, even if the absolute responses fluctuate. chromatographyonline.com This ensures the accuracy and precision of the measurement.

Advantages of using a SIL-IS like (S,S)-Iso Valganciclovir (B601543) Hydrochloride-d8 include:

Correction for Matrix Effects: Co-eluting components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. scioninstruments.com A co-eluting SIL-IS experiences the same effect, allowing for reliable correction. crimsonpublishers.com

Compensation for Variability: It accounts for variations in sample handling, such as extraction recovery, evaporation, and injection volume. scispace.com

Improved Precision and Accuracy: By correcting for various sources of error, SIL internal standards significantly enhance the reproducibility, accuracy, and ruggedness of the bioanalytical method. crimsonpublishers.com

While SIL internal standards are preferred, it is crucial to verify their isotopic and chemical purity, as the presence of unlabeled analyte as an impurity can compromise the accuracy of the quantitation.

Optimization and Validation Parameters for LC-MS/MS Bioanalytical Assays

Before a bioanalytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate that it is reliable and reproducible for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for this process. patsnap.com The validation of an LC-MS/MS assay for a drug, using its deuterated analog like (S,S)-Iso Valganciclovir Hydrochloride-d8, involves assessing several key parameters. nih.govbioanalysis-zone.com

Key Validation Parameters and Typical Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. patsnap.com No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. researchgate.net
Accuracy The closeness of the mean test results to the true concentration of the analyte. patsnap.com The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ). researchgate.net
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as intra-day and inter-day precision. patsnap.com The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% (20% at the LLOQ). researchgate.netjpionline.org
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. The calibration curve should have a correlation coefficient (r²) of ≥0.99. nih.govijpsonline.com
Lower Limit of Quantitation (LLOQ) The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20% RSD.
Recovery The extraction efficiency of an analytical method, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. Recovery of the analyte and IS should be consistent, precise, and reproducible.

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability. nih.govbioanalysis-zone.com | Mean concentrations of stability samples should be within ±15% of the nominal concentrations. |

Methodological Considerations for Pharmacokinetic Parameter Determination via Labeled Analogs

The primary application of a validated bioanalytical method is to produce accurate concentration-time data for pharmacokinetic (PK) studies. nih.govnih.gov These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov The reliability of the determined PK parameters is directly dependent on the quality of the bioanalytical data. nih.gov

After administering a drug like valganciclovir, a series of biological samples (typically plasma) are collected over time. science.gov These samples are then analyzed using the validated LC-MS/MS method with this compound as the internal standard to determine the precise concentration of the drug (and/or its active metabolite, ganciclovir) at each time point. ijpsonline.com

This concentration-time data is then used to calculate key pharmacokinetic parameters through non-compartmental or compartmental analysis. cutm.ac.inscience.gov

| Vd (Volume of Distribution) | A theoretical volume that relates the amount of drug in the body to its concentration in the plasma. cutm.ac.in | Indicates the extent of drug distribution into body tissues. |

The use of a validated method with a proper SIL-IS like this compound ensures that the concentration data is accurate and precise. This minimizes variability in the subsequent PK calculations, leading to a reliable characterization of the drug's profile and informing crucial decisions in the drug development process. science.gov

Stereochemical Research Aspects of S,s Iso Valganciclovir Hydrochloride D8

Impact of Stereoisomerism on Analytical and Metabolic Study Design

The presence of stereoisomerism in Valganciclovir (B601543) introduces significant complexity into the design and interpretation of analytical and metabolic studies. Valganciclovir is administered as a mixture of two diastereomers which, after oral administration, are both rapidly and extensively hydrolyzed by intestinal and hepatic esterases to form the active drug, Ganciclovir (B1264). fda.govnih.govsemanticscholar.org

A primary challenge in studying Valganciclovir is the rapid interconversion of its diastereomers in aqueous solutions. Research has shown that the isomerization (or epimerization) between the R and S diastereomers at neutral pH is approximately ten times faster than the rate of hydrolysis to Ganciclovir. researchgate.net The half-life for this isomerization at pH 7.01 and 37°C is only about one hour, eventually reaching an equilibrium ratio of approximately 52:48 (R:S). researchgate.net This rapid equilibration means that when studying the compound in vitro or in biological matrices, the measured concentration of any single diastereomer may not reflect its initial concentration or its specific contribution to the formation of Ganciclovir. This complicates pharmacokinetic models aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) profile of each specific isomer.

Furthermore, the absorption of Valganciclovir is enhanced because it is a substrate for peptide transporters, such as PEPT1 in the intestine and PEPT2 in the kidneys. nih.gov These transporters are known to exhibit stereoselectivity for their substrates. Therefore, it is plausible that the (S,S) and (R,S) diastereomers of Valganciclovir are transported across cellular membranes at different rates. Designing a study to accurately quantify this potential difference is challenging due to the rapid interconversion and hydrolysis that occur simultaneously. Any observed difference in the appearance of Ganciclovir in plasma could be due to differential transport, differential hydrolysis rates, or a combination of both, making it difficult to isolate the precise mechanism without advanced analytical techniques capable of distinguishing and quantifying each isomer and its metabolic products in real-time.

These factors necessitate careful design of analytical methods. To accurately assess the metabolic fate of each diastereomer, studies must employ:

Rapid sample processing and quenching at low pH and temperature to minimize ex vivo isomerization and hydrolysis. researchgate.net

Chiral analytical methods capable of separating the two diastereomers from each other and from Ganciclovir.

The use of stereochemically defined and stable isotope-labeled internal standards, such as (S,S)-Iso Valganciclovir Hydrochloride-d8, to ensure accurate quantification.

Methodologies for Stereoselective Synthesis and Analysis of Isomeric Purity

The synthesis of Valganciclovir typically involves the esterification of Ganciclovir with a protected L-valine derivative, which results in a mixture of the two diastereomers. semanticscholar.orgresearchgate.net Achieving a stereoselective synthesis that yields only the (S,S) isomer is a significant chemical challenge. Most documented synthetic routes focus on producing the diastereomeric mixture and then, if required, separating the isomers.

One common synthetic strategy involves reacting Ganciclovir with an N-protected L-valine, such as N-(benzyloxycarbonyl)-L-valine (Cbz-L-valine), in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netgoogle.com This can lead to the formation of both mono- and bis-valyl esters of Ganciclovir. semanticscholar.org Through controlled reaction conditions or selective hydrolysis of the bis-ester, the desired mono-ester diastereomeric mixture is obtained. semanticscholar.orggoogle.com Subsequent removal of the protecting group yields Valganciclovir hydrochloride. semanticscholar.org

Given that synthesis often results in a mixture, the analysis of isomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying the diastereomers of Valganciclovir.

Table 1: Example Chromatographic Conditions for Diastereomer Separation

Parameter Method 1: Reversed-Phase HPLC Method 2: Supercritical Fluid Chromatography (SFC)
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak IG-3) myadlm.orgnih.gov Chiral Stationary Phase (e.g., amylose (B160209) or cellulose-based) hplc.euyoutube.com
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). google.com Supercritical CO₂ with a co-solvent modifier (e.g., methanol (B129727), ethanol). youtube.com
Detection UV at ~254 nm or Tandem Mass Spectrometry (MS/MS). nih.govnih.gov UV or MS/MS. hplc.eu

| Advantage | Well-established, robust method for routine analysis. researchgate.net | Faster separations, reduced organic solvent consumption, and often superior resolution for complex chiral separations. youtube.com |

The validation of these analytical methods according to regulatory guidelines (e.g., ICH) is crucial to ensure their accuracy, precision, and specificity for determining the ratio of the (S,S) and (R,S) isomers. researchgate.netscilit.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to characterize the structure and confirm the stereochemistry of the separated isomers.

The Significance of (S,S) Configuration in Comparative Research Studies

In comparative research, particularly in quantitative bioanalysis, the use of a well-characterized internal standard is essential for achieving accurate and reliable results. This compound serves this exact purpose as a stable isotope-labeled internal standard (SIL-IS). google.com The significance of its specific (S,S) configuration and deuteration is multifaceted.

Stable isotope-labeled standards are considered the "gold standard" for quantitative mass spectrometry because they have nearly identical physicochemical properties to the analyte being measured. nih.govresearchgate.net When added to a biological sample (e.g., plasma) at a known concentration, the SIL-IS experiences the same sample preparation losses, chromatographic behavior, and ionization suppression or enhancement in the mass spectrometer as the non-labeled analyte. chromforum.orgcerilliant.com By measuring the ratio of the analyte's signal to the internal standard's signal, any variability introduced during the analytical process is effectively cancelled out, leading to highly accurate quantification. googleapis.com

The deuterium (B1214612) labeling (-d8) provides the necessary mass shift for the standard to be distinguished from the native compound by the mass spectrometer, without significantly altering its chemical behavior. nih.gov While large numbers of deuterium atoms can sometimes cause slight shifts in chromatographic retention time, a high-purity SIL-IS remains the most effective tool for correcting matrix effects. myadlm.orgchromforum.org

The significance of using the stereochemically pure (S,S) isomer as a standard is critical for several reasons:

Isomer-Specific Quantification: When researchers need to quantify the (S,S) isomer specifically in the presence of the (R,S) isomer, a pure (S,S) internal standard is required. Using a mixed-isomer standard would lead to inaccurate results for the individual diastereomers.

Studying Stereoselectivity: To investigate potential stereoselective transport or metabolism, it is imperative to be able to track each isomer independently. A pure (S,S)-d8 standard allows for the precise measurement of the (S,S) isomer, which can then be compared to the behavior of the (R,S) isomer (which would ideally be quantified using its own corresponding labeled standard).

Addressing Instability: Given the rapid interconversion of Valganciclovir diastereomers in solution, using a well-defined, stable, and pure isomeric standard ensures that the quantification is based on a consistent reference, minimizing ambiguity arising from the standard itself changing over time.

Future Directions and Emerging Methodologies in Deuterated Pharmaceutical Research

Integration of Labeled Compounds with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid automated testing of vast libraries of chemical compounds against specific biological targets to identify "hits." wikipedia.orgbmglabtech.com The integration of labeled compounds, including deuterated molecules like (S,S)-Iso Valganciclovir (B601543) Hydrochloride-d8, into HTS workflows and subsequent hit-to-lead optimization is a key area of development.

Traditionally, HTS focuses on identifying compounds that modulate a particular biomolecular pathway, with the primary goal of finding active molecules or "leads". bmglabtech.com While the initial screen may not directly select for deuterated analogues, these labeled compounds become invaluable in the subsequent phases of drug development. For instance, after a primary screen identifies a promising non-deuterated hit, a collection of its deuterated versions can be synthesized to explore metabolic liabilities. These deuterated analogues can then be used in secondary assays to rapidly assess metabolic stability and identify sites prone to metabolic attack.

The evolution of HTS to ultra-high-throughput screening (uHTS), capable of testing over 100,000 compounds per day, has generated an explosion of data. wikipedia.org This necessitates sophisticated data management and analysis infrastructures. labmanager.com In this context, deuterated compounds serve as critical tools for analytical standards in assays designed to quantify the metabolic fate of HTS hits. The ability to distinguish the parent compound from its metabolites with high precision is essential for building accurate structure-activity relationships (SAR) and structure-metabolism relationships (SMR). Furthermore, the increasing use of artificial intelligence (AI) and machine learning (ML) in analyzing HTS data can be enhanced by including data from deuterated analogues, helping to build predictive models for metabolic stability. labmanager.com

Table 1: HTS Technologies and Their Application with Labeled Compounds
HTS TechnologyDescriptionRelevance to Deuterated Compounds
Fluorescence-Based AssaysUtilize fluorescent markers to detect specific molecular interactions or enzyme activities. danaher.com Results are read quickly via a sensor, making it ideal for primary screens. labmanager.comUsed in secondary screens to assess the impact of deuteration on target binding or enzyme inhibition after initial hits are identified.
Luminescence-Based AssaysMeasure light emission from biochemical reactions to quantify biological activity. danaher.comCan be used to compare the potency of a deuterated compound versus its non-deuterated parent in cell-based models.
Label-Free Methods (e.g., Mass Spectrometry)Measure changes in physical or chemical properties without the need for labels, allowing direct detection of analytes. danaher.comCrucial for metabolic stability assays where deuterated standards are used to precisely quantify the rate of metabolism of the parent compound.
High-Content Screening (HCS)An automated microscopy and image analysis approach to extract quantitative data from cell populations.Allows for the study of how deuteration might affect a compound's cellular localization, toxicity, or other phenotypic effects in parallel with its metabolic profile.

Advancements in Automated Synthesis of Deuterated Analogues

The translation of a deuterated drug candidate from a laboratory concept to a clinical reality hinges on the ability to produce it efficiently, reproducibly, and at scale. The methods for preparing deuterated drugs must be precise to ensure the correct placement of deuterium (B1214612) and robust enough for transfer from medicinal chemistry to process chemistry. globenewswire.com Recent advancements in automated synthesis are addressing these challenges, moving away from traditional, labor-intensive batch processes.

Automation is a critical component for the future of deuterated compound synthesis. nih.gov One of the most promising developments is the adoption of flow chemistry. A flow synthesis method continuously feeds raw materials through a reactor, offering superior control over reaction conditions like temperature and pressure, enhanced safety, and greater scalability compared to batch synthesis. tn-sanso.co.jp This approach is particularly well-suited for H-D exchange reactions, which often require high temperatures and pressures. tn-sanso.co.jp

Combining flow reactors with microwave irradiation represents a further leap in efficiency. Microwaves provide rapid and direct heating of polar molecules, significantly accelerating reaction times and improving energy efficiency. tn-sanso.co.jp This technology has been successfully applied to the synthesis of deuterated aromatic compounds and holds immense potential for the production of complex molecules like deuterated valganciclovir analogues. tn-sanso.co.jp Automated platforms can integrate synthesis, purification (e.g., via HPLC), and analysis, shortening total production time from hours or days to under an hour for certain molecules. nih.gov Such systems are vital for creating the large, organized "libraries" of deuterated compounds needed for screening and optimization studies. wikipedia.org

Table 2: Comparison of Batch vs. Automated Flow Synthesis for Deuterated Compounds
ParameterTraditional Batch SynthesisAutomated Flow Synthesis
Scalability Difficult; scaling up often requires complete re-optimization of reaction conditions.Easily scalable by running the system for longer periods or using parallel reactors. tn-sanso.co.jp
Reaction Control Less precise control over temperature and mixing, leading to potential side products.Precise control over temperature, pressure, and reaction time, leading to higher purity. tn-sanso.co.jp
Safety Handling large volumes of reagents at high temperatures/pressures poses significant risks.Small reaction volumes at any given time enhance safety, especially for highly exothermic or high-pressure reactions. tn-sanso.co.jp
Efficiency Slower heating and cooling cycles; often requires manual intervention between steps.Rapid heating (e.g., with microwaves) and continuous processing lead to much faster synthesis times. tn-sanso.co.jp
Reproducibility Can vary between batches due to difficulties in replicating conditions exactly.High reproducibility due to precise, computer-controlled parameters. globenewswire.com

Computational Chemistry and Molecular Modeling for Predicting Isotope Effects and Binding

The decision of where to place deuterium atoms within a drug molecule is critical and can be a resource-intensive process of trial and error. Computational chemistry and molecular modeling have emerged as indispensable tools for predicting the consequences of deuteration in silico, thereby guiding synthetic efforts toward the most promising candidates. numberanalytics.comnumberanalytics.com

The primary application of computational chemistry in this field is the prediction of the deuterium kinetic isotope effect (KIE). researchgate.net By using quantum mechanical (QM) methods like Density Functional Theory (DFT), researchers can model the potential energy surfaces of a drug's metabolic reactions. numberanalytics.comnumberanalytics.com These calculations can identify the bonds that are broken in the rate-determining steps of metabolism. By calculating the KIE for deuterium substitution at various positions, chemists can pinpoint the "soft spots" in a molecule and prioritize deuteration at sites that will most effectively slow down metabolic clearance. researchgate.netdigitellinc.com

Table 3: Computational Methods in Deuterated Drug Research
Computational MethodPrimary ApplicationInformation Gained
Density Functional Theory (DFT) Calculating Kinetic Isotope Effects (KIE). numberanalytics.comnumberanalytics.comPredicts the change in reaction rate upon deuteration, identifying optimal sites to block metabolism.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic reactions. numberanalytics.comProvides a detailed view of the drug molecule's interaction within the enzyme's active site, improving the accuracy of KIE predictions in a biological context.
Molecular Dynamics (MD) Simulations Assessing drug-target binding stability. chemrxiv.orgReveals whether deuteration alters the conformational dynamics or key interactions of the drug when bound to its protein target.
Machine Learning (ML) & AI Models Predicting ADME properties and drug interactions. labmanager.comdigitellinc.comLeverages large datasets to build models that can predict the pharmacokinetic outcomes and potential interactions of novel deuterated compounds.

Q & A

Q. How can researchers validate the absence of toxic intermediates in scaled-up synthesis of the deuterated compound?

  • Methodological Answer : Use GC-MS or HPLC-PDA to monitor reaction mixtures for byproducts like guanine derivatives. Compare retention times and spectral data against known impurities listed in pharmacopeial standards . Conduct acute toxicity testing in zebrafish embryos to screen for teratogenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.